Cas no 2228569-44-4 (1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine)

1-(2-Chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine is a cyclopropylamine derivative featuring a chloro-methylphenyl substitution pattern. This compound is of interest in synthetic and medicinal chemistry due to its structurally constrained cyclopropane ring, which can influence conformational stability and biological activity. The presence of both chloro and methyl groups on the phenyl ring enhances its potential as an intermediate for further functionalization or as a scaffold in drug discovery. Its rigid framework may contribute to improved selectivity in target interactions, making it valuable for research applications. The compound’s stability and synthetic versatility underscore its utility in developing novel pharmacophores or agrochemicals.
1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine structure
2228569-44-4 structure
Product Name:1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:2228569-44-4
MF:C12H16ClN
MW:209.715142250061
CID:6183293
PubChem ID:165741590
Update Time:2025-06-14

1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1980731
    • 2228569-44-4
    • Inchi: 1S/C12H16ClN/c1-8-4-5-10(13)9(6-8)12(14)7-11(12,2)3/h4-6H,7,14H2,1-3H3
    • InChI Key: OEPVWXSLEHYCCT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C=C1C1(CC1(C)C)N

Computed Properties

  • Exact Mass: 209.0971272g/mol
  • Monoisotopic Mass: 209.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine Related Literature

Additional information on 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine

Research Brief on 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS: 2228569-44-4): Recent Advances and Applications

1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS: 2228569-44-4) is a cyclopropane derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic routes, and therapeutic potential. The presence of the chloro and methyl substituents on the phenyl ring, combined with the strained cyclopropane ring, imparts distinct electronic and steric properties that make this molecule a promising candidate for further investigation.

Recent studies have focused on the synthesis and optimization of 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis method that achieves high enantioselectivity, a critical factor for its potential use in chiral drug development. The study demonstrated that the compound could be synthesized with >95% enantiomeric excess (ee) using a palladium-catalyzed cyclopropanation reaction, marking a significant advancement over previous methods.

Pharmacological investigations have revealed that 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine exhibits notable activity as a modulator of certain neurotransmitter systems. Preliminary in vitro studies indicate that it acts as a selective serotonin reuptake inhibitor (SSRI) with additional affinity for sigma-1 receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders. A 2024 study published in ACS Chemical Neuroscience reported that the compound showed promising results in animal models of depression, with a favorable side-effect profile compared to existing SSRIs.

The compound's mechanism of action appears to be multifaceted. Structural-activity relationship (SAR) studies have demonstrated that the cyclopropane ring contributes to the molecule's rigidity, enhancing its binding affinity to target proteins, while the chloro and methyl substituents influence its pharmacokinetic properties. Molecular docking simulations have shown that 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine interacts with key residues in the serotonin transporter protein, providing insights for further optimization.

Recent patent filings (2023-2024) indicate growing commercial interest in this compound, with several pharmaceutical companies developing derivatives for potential therapeutic applications. The compound's unique structural features make it a valuable scaffold for the development of new central nervous system (CNS) drugs, particularly for conditions where current treatments have limitations in efficacy or tolerability.

Future research directions for 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropan-1-amine include comprehensive toxicology studies, further optimization of its pharmacological profile, and exploration of its potential in combination therapies. The compound represents an exciting avenue in the search for novel psychotherapeutic agents, and ongoing studies are expected to provide more definitive data about its clinical potential in the coming years.

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